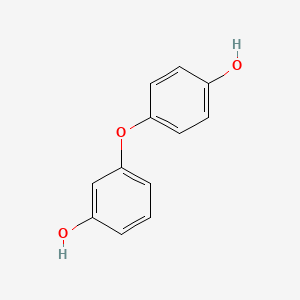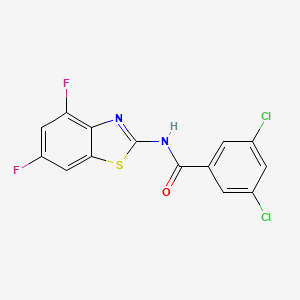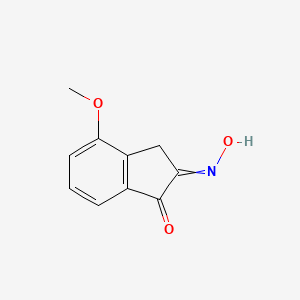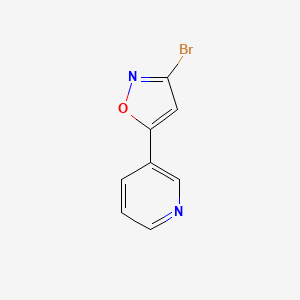
2-Bromo-4-(oxan-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(oxan-3-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and an oxan-3-yl group at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(oxan-3-yl)pyridine can be achieved through several methods. One common approach involves the bromination of 4-(oxan-3-yl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-(oxan-3-yl)pyridine is coupled with a brominated aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, resulting in consistent product quality and higher yields. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(oxan-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
2-Bromo-4-(oxan-3-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds with therapeutic potential.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(oxan-3-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-(oxan-4-yl)pyridine: Similar structure but with the bromine atom at the third position.
4-Bromo-3-(oxan-2-yl)pyridine: Similar structure but with the oxan-3-yl group at the second position.
4-Bromo-3-fluoro-2-(oxan-4-yl)pyridine: Contains an additional fluorine atom at the third position.
Uniqueness
2-Bromo-4-(oxan-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
2-bromo-4-(oxan-3-yl)pyridine |
InChI |
InChI=1S/C10H12BrNO/c11-10-6-8(3-4-12-10)9-2-1-5-13-7-9/h3-4,6,9H,1-2,5,7H2 |
Clé InChI |
DFJLBJVTLBHBNS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)C2=CC(=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11713744.png)

![N'-[(1E)-1-(4-aminophenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11713764.png)
![(5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11713765.png)


![6-bromo-3-[(1E)-1-hydrazinylideneethyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11713776.png)







